3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

Catalog No.
S689931
CAS No.
245325-30-8
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

CAS Number

245325-30-8

Product Name

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11)

InChI Key

OIWHFIVQONMGEC-UHFFFAOYSA-N

SMILES

C1=C(N=CC2=NNC(=C21)Br)Cl

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Cl

Potential as a Building Block for Drug Discovery:

-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine holds potential as a valuable building block in medicinal chemistry due to its unique heterocyclic structure. The presence of the pyrazole and pyridine rings, along with the strategically placed bromine and chlorine atoms, offers diverse functionalization possibilities. This allows researchers to create novel compounds with potentially valuable biological activities. Studies have shown the ability to utilize 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine as a scaffold for the synthesis of various derivatives with promising anti-cancer and anti-inflammatory properties.

Investigation in Kinase Inhibition:

Kinases are enzymes that play crucial roles in various cellular processes. Inhibiting specific kinases has emerged as a promising strategy for treating various diseases, including cancer and neurodegenerative disorders. Research suggests that 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine derivatives exhibit potential for kinase inhibition. Studies have demonstrated their ability to inhibit specific kinases, such as Bruton's tyrosine kinase (BTK), which is implicated in various B-cell malignancies []. Further investigation is ongoing to explore the therapeutic potential of these derivatives.

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound features a pyrazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 3 and 5 positions, respectively. The molecular formula for 3-bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is C₆H₄BrClN₃, and it has a molecular weight of approximately 220.47 g/mol. The compound is characterized by its unique structural properties, which contribute to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine allows for various synthetic transformations. Notably, the presence of halogen substituents facilitates nucleophilic substitution reactions. For instance, the bromine atom can be replaced by nucleophiles through substitution reactions, while the chlorine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. These transformations enable the introduction of diverse functional groups into the pyrazolo[3,4-C]pyridine scaffold, enhancing its utility in drug discovery and development .

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, 3-bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine has been studied for its potential as an inhibitor of various enzymes involved in disease pathways. The compound's ability to inhibit certain cytochrome P450 enzymes suggests its relevance in pharmacology and toxicology

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine finds applications primarily in medicinal chemistry as a lead compound for drug development. Its structural features make it a valuable scaffold for designing new pharmaceuticals targeting various biological pathways. Furthermore, it serves as an intermediate in the synthesis of more complex molecules that may exhibit enhanced therapeutic profiles .

The synthesis of 3-bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Pyrazolo Ring: Starting with appropriate pyridine precursors, a reaction with hydrazine or its derivatives can yield the pyrazole core.
  • Halogenation: Subsequent bromination and chlorination steps can be performed using reagents such as bromine or chlorine gas in the presence of suitable solvents.
  • Purification: Crystallization or chromatography techniques are employed to purify the final product .

These synthetic strategies allow for the controlled introduction of halogen substituents at specific positions on the pyrazolo ring.

Interaction studies involving 3-bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine often focus on its binding affinity to specific biological targets. For instance, studies have indicated that this compound can interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, molecular docking studies suggest potential interactions with protein targets relevant to cancer therapy

Several compounds share structural similarities with 3-bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrazolo[3,4-c]pyridineBromine at position 5Lacks chlorine substituent
6-Bromo-1H-pyrazolo[4,3-c]pyridineBromine at position 6Different fusion pattern (4-c vs 3-c)
5-Bromo-1H-pyrazolo[4,3-b]pyridineBromine at position 5Different isomeric form
5-Chloro-1H-pyrazolo[4,3-b]pyridineChlorine at position 5Lacks bromine substituent
3-Bromo-1H-pyrazolo[3,4-c]pyridineBromine at position 3Lacks chlorine substituent

These compounds illustrate variations in halogen positioning and isomerism that may affect their biological activity and synthetic accessibility.

XLogP3

2.5

Wikipedia

3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine

Dates

Last modified: 08-15-2023

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